Cas no 10071-13-3 (6-Aminopyridazin-3(2H)-one)

6-Aminopyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazine core with an amino group at the 6-position and a carbonyl group at the 3-position. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich nitrogen atoms and functional groups enable selective modifications, facilitating the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its utility in medicinal chemistry is underscored by its role in constructing scaffolds for kinase inhibitors and other therapeutic agents. Researchers value its synthetic flexibility and compatibility with diverse reaction conditions.
6-Aminopyridazin-3(2H)-one structure
6-Aminopyridazin-3(2H)-one structure
Product name:6-Aminopyridazin-3(2H)-one
CAS No:10071-13-3
MF:C4H5N3O
MW:111.102
CID:48361
PubChem ID:1201445

6-Aminopyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Aminopyridazin-3(2H)-one
    • 6-Amino-3(2H)-pyridazinone
    • 3(2H)-pyridazinone, 6-amino-
    • AKOS012078330
    • 6-aminopyridazinone
    • 6-amino-pyridazin-3-ol
    • 3-amino-6-hydroxypyridazine
    • F1967-0852
    • MFCD11520599
    • F8889-2699
    • AKOS015914647
    • A869780
    • MFCD01646098
    • SY033382
    • CS-W018951
    • 3-amino-1H-pyridazin-6-one
    • FT-0756308
    • SCHEMBL8537971
    • SCHEMBL933664
    • DTXSID60864201
    • EN300-151916
    • 6-aminopyridazin-3-ol
    • 57041-95-9
    • SCHEMBL22409381
    • FT-0752585
    • AMY24949
    • DS-6251
    • MMZLICVOTDAZOX-UHFFFAOYSA-N
    • 6-amino-2,3-dihydropyridazin-3-one
    • 10071-13-3
    • Inchi: 1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
    • InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
    • SMILES: NC1=NNC(=O)C=C1

Computed Properties

  • Exact Mass: 111.04300
  • Monoisotopic Mass: 112.027277
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.8
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Density: 1.321
  • Melting Point: 298-300 deg C
  • Boiling Point: 477.2°Cat760mmHg
  • Flash Point: 242.4°C
  • Refractive Index: 1.688
  • PSA: 71.77000
  • LogP: -0.06670

6-Aminopyridazin-3(2H)-one Security Information

6-Aminopyridazin-3(2H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:10071-13-3)6-Amino-3(2H)-pyridazinone
sfd12988
Purity:99.9%
Quantity:200kg
Price ($):Inquiry